molecular formula C15H9F3N2OS B2522644 3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide CAS No. 478260-63-8

3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide

Cat. No.: B2522644
CAS No.: 478260-63-8
M. Wt: 322.31
InChI Key: TZKUTJQWOHHKCN-UHFFFAOYSA-N
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Description

3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of sodium hydroxide to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione. The final step involves the reaction of pyridinethione with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial activity against various microbial strains such as E. coli, B. mycoides, and C.

    Industry: May be used in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound’s antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. The exact molecular pathways and targets are still under investigation, but the presence of the trifluoromethyl group is thought to enhance its biological activity by increasing its lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, making it more effective in penetrating biological membranes and increasing its overall biological activity compared to similar compounds without the trifluoromethyl group.

Properties

IUPAC Name

3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2OS/c16-15(17,18)9-6-10-12(20-7-9)11(13(22-10)14(19)21)8-4-2-1-3-5-8/h1-7H,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKUTJQWOHHKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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